1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-
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Overview
Description
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)- is a heterocyclic compound that features an imidazoindole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its utility as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)- typically involves the functionalization of indole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . This method is efficient and does not require work-up or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of materials for optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyrazole: This compound is a non-classical isostere of indole and has improved solubility in aqueous media.
Imidazo[2,1-b][1,3,4]thiadiazole: This compound exhibits significant anticancer activity and is used as an EGFR inhibitor.
Uniqueness
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)- is unique due to its specific imidazoindole core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
820964-18-9 |
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Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-benzylimidazo[1,5-a]indole-1,3-dione |
InChI |
InChI=1S/C17H12N2O2/c20-16-15-10-13-8-4-5-9-14(13)19(15)17(21)18(16)11-12-6-2-1-3-7-12/h1-10H,11H2 |
InChI Key |
MCSUUHYQWOJOID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC4=CC=CC=C4N3C2=O |
Origin of Product |
United States |
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